molecular formula C7H5BrClNO B1343082 4-Bromo-2-chlorobenzamide CAS No. 426265-73-8

4-Bromo-2-chlorobenzamide

Cat. No. B1343082
M. Wt: 234.48 g/mol
InChI Key: ORFWVGHYCXGUHS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related bromo-chloro compounds involves various strategies, such as palladium-catalyzed cross-coupling reactions, as seen in the synthesis of 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives , and the synthesis of 4-bromomethyl-2-chlorooxazole . These methods demonstrate the feasibility of selectively introducing bromo and chloro substituents onto aromatic rings, which could be applicable to the synthesis of 4-Bromo-2-chlorobenzamide.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as X-ray diffraction (XRD), infrared (IR), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy . These techniques could similarly be used to determine the molecular structure of 4-Bromo-2-chlorobenzamide, ensuring the correct placement of substituents and the overall molecular conformation.

Chemical Reactions Analysis

Compounds with bromo and chloro substituents on aromatic rings are known to participate in various chemical reactions. For instance, the selective bromination of 4-chloro-1-indanone and subsequent reactions to form different derivatives has been reported . Similarly, 4-Bromo-2-chlorobenzamide could undergo further functionalization through reactions at the bromo or chloro sites, potentially leading to a wide range of derivatives with diverse biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-chloro aromatic compounds have been characterized, including their electronic and non-linear optical (NLO) properties , as well as their physical constants such as density, refractive index, boiling point, and melting point . These properties are crucial for understanding the behavior of these compounds in different environments and can be predictive of the properties of 4-Bromo-2-chlorobenzamide.

Scientific Research Applications

  • Synthesis of N-Piperidine Benzamides CCR5 Antagonists :

    • 4-Bromo-2-chlorobenzamide has been used in the synthesis of novel non-peptide CCR5 antagonists. These compounds exhibit bioactivity and are characterized by various spectroscopic methods (Cheng De-ju, 2015).
  • Characterization of N-Allyl-4-Piperidyl Benzamide Derivatives :

    • This research involves the synthesis of N-allyl-3-chloro-N-(piperidin-4-yl)benzamide from 4-bromo-2-chlorobenzamide, leading to the creation of a CCR5 antagonist. The products' structures are determined using NMR and mass spectrometry (Cheng De-ju, 2014).
  • Hofmann Rearrangement Study :

    • The Hofmann rearrangement of
    2-chlorobenzamide and its derivatives, including compounds structurally related to 4-Bromo-2-chlorobenzamide, was studied. This research provided insights into the reaction rates and mechanisms of N-chlorobenzamides and N-bromobenzamides under various conditions .
  • Study on Hydrolysis of Benzamide Derivatives :

    • Research involving 2-chlorobenzamide, a related compound to 4-Bromo-2-chlorobenzamide, focuses on its environmental stability and hydrolysis under different conditions. This study is important for understanding the environmental behavior of such compounds (Z. Qingxiang et al., 2000).
  • Photodegradation Studies :

    • Studies involving the photodegradation of moclobemide, which degrades into 4-chlorobenzamide (structurally similar to 4-Bromo-2-chlorobenzamide), have provided insights into the degradation pathways and products of such compounds under specific conditions (R. Skibiński, Ł. Komsta, 2012).
  • Environmental Impact of Bromide and Chlorobenzamide Compounds :

    • Research on the environmental impact of bromide ions and haloacetic acids, which are related to the chemistry of 4-Bromo-2-chlorobenzamide, indicates the influence of bromide on disinfection by-product formation and speciation in chlorinated water (Yang Pan, Xiangru Zhang, 2013).

Safety And Hazards

4-Bromo-2-chlorobenzamide is harmful if swallowed . It can cause severe skin burns and eye damage . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

4-bromo-2-chlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORFWVGHYCXGUHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90619827
Record name 4-Bromo-2-chlorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90619827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-chlorobenzamide

CAS RN

426265-73-8
Record name 4-Bromo-2-chlorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90619827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2-chlorobenzamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KX79M6AR9Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
NA Khaled, NS Ahmed, AZ Abdelazem… - Journal of Molecular …, 2023 - Elsevier
… On the other hand, the 4‑bromo-2-chlorobenzamide (5c) and the 4-bromobenzamide (5d) compounds have slightly moderate activity against HepG-2 cells with IC 50 values of 0.011051 …
DA Wacker, JG Varnes, SE Malmstrom… - Journal of medicinal …, 2007 - ACS Publications
… :hexanes) to yield N,N-diethyl-4-bromo-2-chlorobenzamide (6.2 g, 100%) as a colorless oil. … a degassed mixture of N,N-diethyl-4-bromo-2-chlorobenzamide (0.6 g, 2.1 mmol), potassium …
Number of citations: 40 0-pubs-acs-org.brum.beds.ac.uk
CM Brackett - 2016 - repository.lib.ncsu.edu
BRACKETT, CHRISTOPHER MARTIN. Using Small Molecules to Disarm Bacterial Defense Mechanisms. (Under the direction of Dr Page 1 ABSTRACT BRACKETT, CHRISTOPHER …
Number of citations: 0 repository.lib.ncsu.edu

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